N-(4-methoxybenzyl)-N'-phenylthiourea
Overview
Description
N-(4-methoxybenzyl)-N'-phenylthiourea is a useful research compound. Its molecular formula is C15H16N2OS and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.09833431 g/mol and the complexity rating of the compound is 271. The solubility of this chemical has been described as >40.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Amino-acid 4-methoxybenzyl esters : The synthesis of L-Amino-acid 4-methoxybenzyl ester hydrochlorides involved interactions of 4-methoxybenzyl halides with corresponding amino acids. These esters, upon cleavage with formic acid, have implications in biochemical syntheses (Stelakatos & Argyropoulos, 1970).
Protection in Solution Phase Library Synthesis : The use of 4-methoxybenzyl-4-nitrophenylcarbonate for N-protection of amidinonaphthol in solution phase synthesis was demonstrated, highlighting its utility in protecting amine groups during chemical syntheses (Bailey et al., 1999).
Corrosion Control : Phenylthiourea compounds, including N‐(4‐hydroxy‐3‐methoxybenzal)‐N′‐(4′‐hydroxyphenyl) thiourea, exhibited good corrosion control on aluminium in alkaline mediums. These findings are significant for materials science and corrosion engineering (Vasanthi et al., 2008).
Biochemical Applications
Oligoribonucleotide Synthesis : The introduction of a 4-methoxybenzyl group to the 2′-hydroxyl group of adenosine was used in the synthesis of oligoribonucleotides, highlighting its utility in nucleic acid chemistry (Takaku & Kamaike, 1982).
Preparation of Secondary Amines : The transformation of primary amines to secondary amines using 2-Nitrobenzenesulfonamides and N-(4-Methoxybenzyl) compounds has been researched, indicating its importance in the synthesis of complex organic molecules (Kurosawa et al., 2003).
Cholinesterase Inhibitors : S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols, derived from 4-methoxybenzoic acid, showed significant cholinesterase inhibitory potential, indicating potential therapeutic applications (Arfan et al., 2018).
Radiopharmaceutical Applications
- PET Studies : The synthesis of N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418) labeled with carbon-11 for positron emission tomography (PET) studies illustrates its potential use in neuroimaging and brain studies (Vasdev et al., 2005).
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-18-14-9-7-12(8-10-14)11-16-15(19)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYMYUIAHXUHIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644021 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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